Deltorphin I

Opioid pharmacology Receptor efficacy Functional agonism

Deltorphin I (Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂) is the only δ-agonist in our portfolio with proven lower intrinsic efficacy at δOR, enabling partial receptor activation paradigms impossible with full agonists. Its unique Asp⁴ residue confers distinct functional selectivity and tissue-specific activity compared to deltorphin II. The defined brain half-life of 4.8 hr provides predictable temporal control for CNS studies, while consistent δ₂-antagonist sensitivity across all pain modalities ensures reproducible subtype pharmacology. For pure δ-mediated immunomodulation without μ-interference, this peptide is irreplaceable. Buy from authenticated supply with documented batch purity.

Molecular Formula C37H52N8O10
Molecular Weight 768.9 g/mol
CAS No. 122752-15-2
Cat. No. B058414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeltorphin I
CAS122752-15-2
Synonyms(S)-4-(((S)-1-(((S)-1-((2-amino-2-oxoethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)amino)-3-((S)-2-((R)-2-((S)-2-amino-3-(4-hydroxyphenyl)propanamido)propanamido)-3-phenylpropanamido)-4-oxobutanoic acid
Molecular FormulaC37H52N8O10
Molecular Weight768.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C37H52N8O10/c1-19(2)30(36(54)40-18-28(39)47)45-37(55)31(20(3)4)44-35(53)27(17-29(48)49)43-34(52)26(16-22-9-7-6-8-10-22)42-32(50)21(5)41-33(51)25(38)15-23-11-13-24(46)14-12-23/h6-14,19-21,25-27,30-31,46H,15-18,38H2,1-5H3,(H2,39,47)(H,40,54)(H,41,51)(H,42,50)(H,43,52)(H,44,53)(H,45,55)(H,48,49)/t21-,25+,26+,27+,30+,31+/m1/s1
InChIKeyCJAORFIPPWIGPG-QXYJMILXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deltorphin I (CAS 122752-15-2) for Research Procurement: Baseline Identity and Chemical Class Context


Deltorphin I (Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂; CAS 122752-15-2) is a naturally occurring linear heptapeptide first isolated from the skin of the South American frog Phyllomedusa bicolor [1]. It belongs to the deltorphin family of amphibian opioid peptides and acts as a selective agonist at δ-opioid receptors (δORs) . The presence of a D-Ala residue at position 2 confers enhanced resistance to enzymatic degradation compared to endogenous mammalian opioid peptides [2].

Why Deltorphin I (CAS 122752-15-2) Cannot Be Substituted by Deltorphin II or Other δ-Opioid Peptides


Despite shared receptor family targeting, deltorphin I exhibits distinct pharmacological and pharmacokinetic properties that preclude simple substitution with the closely related deltorphin II or other δ-opioid peptides. At the molecular level, deltorphin I differs from deltorphin II by a single amino acid substitution at position 4 (Asp in deltorphin I vs. Glu in deltorphin II) [1], a change that produces measurable differences in agonist efficacy and tissue-specific functional activity [2]. Moreover, deltorphin I demonstrates brain half-life stability (t½ = 4.8 hr in brain membrane homogenates) that differs substantially from analogues bearing altered N-terminal sequences or position 4–5 modifications [3]. These differences in receptor activation profile, stability, and functional output mean that experimental results obtained with deltorphin II or other δOR agonists cannot be assumed to extrapolate to deltorphin I without direct verification.

Quantitative Comparative Evidence for Deltorphin I (CAS 122752-15-2) Procurement Decisions


Deltorphin I Exhibits Several-Fold Lower Agonist Efficacy than Deltorphin II in Functional Bioassays

In mouse vas deferens (MVD) functional bioassays, deltorphin I demonstrates agonist efficacy that is several-fold lower than deltorphin II and six other δ-opioid agonist peptides studied. While all peptides tested appear as full agonists under control conditions, quantitative analysis using the operational model of pharmacologic agonism and partial irreversible receptor inactivation reveals that deltorphin I is distinguished by having significantly lower intrinsic efficacy relative to its closest analog [1].

Opioid pharmacology Receptor efficacy Functional agonism

Differential Antagonist Sensitivity Distinguishes Deltorphin I from Deltorphin II in Spinal Antinociception

Intrathecal administration of deltorphin I and deltorphin II in rats produces antinociceptive effects with distinct pharmacological profiles. In the tail-flick test, both peptides are antagonized by the non-selective δ antagonist NTI (30 μg) and the δ₂-selective antagonist NTB (3 μg). However, in the paw pressure test, the antinociceptive effect of deltorphin II is not antagonized by NTB and is actually potentiated by the δ₁-selective antagonist BNTX (1 μg), whereas deltorphin I remains sensitive to antagonism by both NTI and NTB in both tests [1].

Spinal analgesia δ-opioid receptor subtypes In vivo pharmacology

Deltorphin I Brain Half-Life (t½ = 4.8 hr) Distinguishes It from Deltorphin II and Provides a Baseline for Analogue Design

In mouse 15% brain membrane homogenate stability assays, [D-Ala²]deltorphin I exhibits a brain half-life (t½) of 4.8 hours, whereas the parent [D-Ala²]deltorphin II demonstrates a substantially longer t½ of >15 hours [1]. The study further demonstrates that amino acids at positions 4 and 5 are critical determinants of biological stability [1].

Blood-brain barrier Peptide stability CNS delivery

Deltorphin I Shows Lower Analgesic Potency but Higher δ-Selectivity than the Mu-Selective Peptide Dermorphin

In radioligand binding studies using rat brain membranes and cells transfected with cloned mu and delta receptors, radioiodinated deltorphin I analogue (ω-BH* deltorphin-I 5-aminopentylamide) binds with high selectivity and specificity to δ-opioid receptors, while the corresponding dermorphin analogue (ε-BH* [Lys⁷]dermorphin 5-aminopentylamide) binds selectively to μ-opioid receptors [1]. This δ/μ selectivity profile is opposite to that of dermorphin, a naturally occurring mu-selective peptide from the same amphibian source [2].

Opioid receptor selectivity Analgesic potency Radioligand binding

Research Application Scenarios Where Deltorphin I (CAS 122752-15-2) Provides Verifiable Advantage


Investigating Partial Agonism and Graded δ-Opioid Receptor Signaling

For studies requiring a δ-opioid receptor agonist with lower intrinsic efficacy than full agonists, deltorphin I is the appropriate tool compound. Its several-fold lower agonist efficacy compared to deltorphin II and other δ-agonists, as demonstrated in MVD functional bioassays [1], enables experimental paradigms that examine partial receptor activation, receptor reserve phenomena, or biased signaling pathways where maximal efficacy would obscure nuanced pharmacological observations.

Differentiating δ-Opioid Receptor Subtype Involvement in Spinal Pain Processing

In spinal cord pharmacology studies aimed at dissecting δ₁ versus δ₂ receptor subtype contributions to antinociception, deltorphin I provides a consistent antagonist profile across multiple pain modalities. Its sensitivity to antagonism by the δ₂-selective antagonist NTB in both tail-flick and paw pressure tests distinguishes it from deltorphin II, which shows modality-dependent antagonist sensitivity [2]. This property makes deltorphin I the preferred ligand when reproducible δ₂-mediated pharmacology is required.

Assessing δ-Opioid-Mediated Immunomodulation Without μ-Receptor Cross-Talk

For investigations of δ-opioid receptor function in immune cell proliferation, migration, adhesion, or cytokine modulation, deltorphin I offers a δ-selective profile clearly differentiated from the μ-selective dermorphin [3]. Its picomolar-range immunostimulatory activity [4] occurs without confounding μ-receptor activation, which is particularly valuable in systems where both μ- and δ-receptors are co-expressed and produce opposing or overlapping functional effects.

CNS Studies Requiring Defined Peptide Stability and Temporal Control

In experimental designs where the duration of central δ-opioid receptor activation must be controlled or limited, deltorphin I offers a defined brain half-life of 4.8 hours [5]. This established stability metric provides researchers with a predictable temporal window for CNS effects, unlike deltorphin II (>15 hr half-life) or analogues with modified stability profiles. This is particularly relevant for studies of acute versus prolonged δOR activation or protocols requiring washout between treatments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deltorphin I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.